An In-Depth Technical Guide to the 2-Amino-4-acetylthiazole Scaffold: Focus on 1-(2-Aminothiazol-4-yl)ethanone Hydrobromide
An In-Depth Technical Guide to the 2-Amino-4-acetylthiazole Scaffold: Focus on 1-(2-Aminothiazol-4-yl)ethanone Hydrobromide
Abstract
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] Its unique electronic properties and versatile synthetic handles have established it as a critical building block in drug discovery, contributing to advancements in oncology, infectious diseases, and inflammatory conditions. This guide provides a detailed technical overview of the 2-amino-4-acetylthiazole framework, with a specific focus on the hydrobromide salt of 1-(2-aminothiazol-4-yl)ethanone. We will explore its chemical properties, synthesis, reactivity, and established applications, offering field-proven insights for researchers, scientists, and drug development professionals. While specific, experimentally verified spectral and physical data for the hydrobromide salt are not widely published, this guide synthesizes available information from analogous structures and foundational chemical principles to provide a robust working knowledge base for laboratory applications.
Core Chemical Properties and Structure
1-(2-Aminothiazol-4-yl)ethanone hydrobromide is the salt form of the parent heterocyclic ketone. The thiazole ring, a five-membered aromatic system containing both sulfur and nitrogen, is the central pharmacophore. The 2-amino group is a key site for derivatization, while the 4-acetyl group provides a reactive handle for building molecular complexity. The hydrobromide salt form is often utilized to improve the compound's stability and handling characteristics as a crystalline solid.
Physicochemical Data Summary
Precise, experimentally determined data for 1-(2-Aminothiazol-4-yl)ethanone hydrobromide is scarce in publicly available literature. The following table includes data for the free base and closely related analogs to provide estimated values for laboratory use.
| Property | Value / Observation | Source / Comment |
| Chemical Name | 1-(2-Aminothiazol-4-yl)ethanone hydrobromide | IUPAC Nomenclature |
| Synonyms | 2-Amino-4-acetylthiazole hydrobromide | Common Laboratory Name |
| CAS Number | 101189-98-4 | For the hydrobromide salt. |
| Molecular Formula | C₅H₇BrN₂OS | - |
| Molecular Weight | 223.09 g/mol | - |
| Appearance | Expected to be a crystalline solid, likely off-white to brown. | Based on analogous 2-aminothiazole salts. |
| Melting Point | Not reported. A related compound, 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone, melts at 265-266 °C.[2] | The hydrobromide salt may have a different melting point. |
| Solubility | Expected to have some solubility in water and polar protic solvents like ethanol and methanol. | Acidic salts of amines generally exhibit aqueous solubility.[3] |
| pKa | The parent 2-aminothiazole has a pKa of 5.36.[4] | The acetyl group may slightly alter the basicity of the ring nitrogen and exocyclic amine. |
Synthesis and Purification
The synthesis of the 2-aminothiazole core is classically achieved via the Hantzsch Thiazole Synthesis . This robust and versatile cyclocondensation reaction remains a primary method for constructing this heterocyclic system.
Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For 1-(2-aminothiazol-4-yl)ethanone, the reactants are a 3-halo-2,4-pentanedione derivative (or a synthetic equivalent) and thiourea.
Causality of Experimental Choices:
-
Reactants : Thiourea serves as the source for the C2-N3-S1 fragment, including the critical 2-amino group. The α-haloketone provides the C4-C5 backbone.
-
Solvent : Protic solvents like ethanol are commonly used as they effectively solvate the ionic intermediates and the hydrobromide salt product, which often precipitates from the reaction mixture.[5]
-
Temperature : Heating is typically required to drive the condensation and cyclization steps to completion in a reasonable timeframe.
-
Product Form : The reaction naturally produces the hydrohalide salt (hydrobromide in this case) of the 2-aminothiazole due to the elimination of HBr during the cyclization, which then protonates the basic aminothiazole product.
Caption: Hantzsch synthesis workflow for 2-aminothiazoles.
Experimental Protocol: A Representative Synthesis
Objective: To synthesize 1-(2-Aminothiazol-4-yl)ethanone hydrobromide.
Materials:
-
3-Bromo-2,4-pentanedione (or a suitable precursor like 1-bromo-3-chloroacetone followed by manipulation)
-
Thiourea
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 eq) in absolute ethanol.
-
Reagent Addition: To the stirring solution, add 3-bromo-2,4-pentanedione (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product, 1-(2-aminothiazol-4-yl)ethanone hydrobromide, is expected to precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Drying: Dry the crystalline product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
Self-Validation: The identity and purity of the synthesized product must be confirmed by analytical methods such as melting point determination, NMR spectroscopy, and mass spectrometry. The expected spectral data are discussed in Section 4.
Reactivity and Synthetic Applications
1-(2-Aminothiazol-4-yl)ethanone possesses two primary sites of reactivity: the nucleophilic 2-amino group and the electrophilic carbonyl of the 4-acetyl group, along with its adjacent methyl protons.
Reactions at the 2-Amino Group
The exocyclic amino group behaves as a typical nucleophile and can undergo a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation/Arylation: N-alkylation or participation in cross-coupling reactions, although regioselectivity between the exocyclic and ring nitrogens can be a challenge.
Reactions at the 4-Acetyl Group
The acetyl group is a versatile handle for extending the molecular framework.
-
Claisen-Schmidt Condensation: This is a crossed aldol condensation between the ketone (1-(2-aminothiazol-4-yl)ethanone) and an aromatic aldehyde that lacks α-hydrogens.[6][7] This reaction is fundamental for synthesizing chalcone-like structures, which are themselves important pharmacophores. The methyl protons of the acetyl group are deprotonated by a base (e.g., NaOH, KOH) to form an enolate, which then attacks the aldehyde carbonyl.
Caption: Workflow for Claisen-Schmidt condensation.
-
Other Transformations: The ketone can be reduced to a secondary alcohol, converted to an oxime, or serve as a precursor for further heterocyclic ring formations.
Application in Drug Discovery: A Key Intermediate
The 2-aminothiazole scaffold is integral to numerous approved drugs. While direct synthesis pathways starting from 1-(2-aminothiazol-4-yl)ethanone are not prominently documented for major drugs, its structural motifs are central to key therapeutic classes.
-
Kinase Inhibitors (e.g., Dasatinib): The tyrosine kinase inhibitor Dasatinib, used to treat chronic myeloid leukemia, features a central 2-aminothiazole ring.[8] The synthesis of Dasatinib and its analogs often involves coupling a substituted 2-aminothiazole core with other heterocyclic systems.[9][10] 1-(2-Aminothiazol-4-yl)ethanone serves as a valuable starting point for generating a library of diverse analogs for structure-activity relationship (SAR) studies.
-
Cephalosporin Antibiotics (e.g., Cefditoren): Third-generation cephalosporins frequently incorporate a (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain.[11][12] This side chain is crucial for their broad-spectrum antibacterial activity and stability against β-lactamases. The 2-aminothiazole-4-yl core of the title compound is a direct precursor to this essential pharmacophore, where the acetyl group would be further functionalized.
Analytical Characterization
Authenticating the structure and purity of 1-(2-aminothiazol-4-yl)ethanone hydrobromide is critical. The following section describes the expected outcomes from standard analytical techniques based on known chemical shift principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Thiazole Proton (H5): A singlet is expected for the proton at the 5-position of the thiazole ring, typically in the range of δ 6.5-7.5 ppm .
-
Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group. Its chemical shift is highly dependent on solvent and concentration but can be expected in the δ 7.0-8.0 ppm range, and it will exchange with D₂O.
-
Acetyl Protons (-CH₃): A sharp singlet for the three methyl protons of the acetyl group, expected to appear downfield in the δ 2.4-2.7 ppm region due to the deshielding effect of the adjacent carbonyl group.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, with a characteristic peak around δ 190-200 ppm .
-
Thiazole Carbons:
-
C2 (bearing NH₂): Highly deshielded, often appearing around δ 165-175 ppm .
-
C4 (bearing acetyl): Typically found in the δ 145-155 ppm range.
-
C5: The CH carbon of the ring, appearing in the aromatic region around δ 110-120 ppm .
-
-
Acetyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically in the δ 25-35 ppm range.
-
Infrared (IR) Spectroscopy
-
N-H Stretching: A pair of bands in the 3100-3400 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C=O Stretching: A strong, sharp absorption band characteristic of a conjugated ketone carbonyl, expected around 1650-1680 cm⁻¹ .
-
C=N and C=C Stretching: Aromatic ring stretching vibrations for the thiazole core will appear in the 1500-1620 cm⁻¹ region.
-
N-H Bending: A band around 1600-1650 cm⁻¹ , which may overlap with ring stretches.
Mass Spectrometry (MS)
In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak for the free base (C₅H₆N₂OS) would be observed at an m/z of 142.02 . The high-resolution mass should align with this calculated value, and the isotopic pattern from the sulfur atom (³⁴S isotope at M+2) should be observable.
Safety and Handling
Note: A specific Safety Data Sheet (SDS) for the hydrobromide salt is not widely available. This information is based on the SDS for the free base and general principles for handling acidic amine salts.[3]
-
Hazard Classification: Likely classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from moisture.
Conclusion
1-(2-Aminothiazol-4-yl)ethanone hydrobromide is a valuable and versatile building block in medicinal chemistry. Its synthesis is rooted in the classical Hantzsch reaction, and its dual reactivity at the amino and acetyl groups allows for extensive derivatization. While a comprehensive public database of its specific experimental properties is lacking, a strong foundational understanding can be built from established chemical principles and data from closely related structures. This guide provides the necessary technical framework for researchers to confidently synthesize, handle, and strategically employ this important intermediate in the pursuit of novel therapeutic agents.
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(Caption: Neutralization of the starting material followed by N-acetylation using acetic anhydride.)